molecular formula C24H20ClN3O3S B187675 N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide CAS No. 6450-46-0

N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide

Cat. No. B187675
CAS RN: 6450-46-0
M. Wt: 466 g/mol
InChI Key: JMXALNMGUZQCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CB-13 and belongs to the family of synthetic cannabinoids. This compound has been found to have potential applications in various fields, including medicine and pharmacology.

Mechanism Of Action

CB-13 is a synthetic cannabinoid that acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes, including pain, appetite, and mood. CB-13 has been found to bind to the cannabinoid receptors CB1 and CB2, which are located throughout the body. This binding results in the activation of various signaling pathways, leading to the modulation of various physiological processes.

Biochemical And Physiological Effects

CB-13 has been found to have various biochemical and physiological effects. In pharmacology, it has been found to have potential anti-cancer, anti-inflammatory, and anti-oxidant effects. In neuroscience, CB-13 has been found to have potential neuroprotective and analgesic effects. In addition, CB-13 has been found to have potential effects on appetite and metabolism.

Advantages And Limitations For Lab Experiments

CB-13 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities for research purposes. In addition, CB-13 has been found to be relatively stable and easy to handle in the lab. However, CB-13 also has some limitations for lab experiments. It is a synthetic compound that may not fully replicate the effects of natural cannabinoids in the body. In addition, CB-13 may have potential side effects that need to be carefully monitored in lab experiments.

Future Directions

CB-13 has several potential future directions in scientific research. In pharmacology, it may be studied further for its potential use as a therapeutic agent for various diseases. In neuroscience, it may be studied further for its effects on the endocannabinoid system and its potential use as a treatment for neurological disorders. In addition, CB-13 may be studied further as a tool in chemical biology research, allowing for the study of various physiological processes. Finally, further studies may be conducted to fully understand the limitations and potential side effects of CB-13 in lab experiments.

Synthesis Methods

CB-13 can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-ethoxybenzoyl chloride with 2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)aniline in the presence of a base. The resulting product is then reacted with thiourea to form CB-13. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

CB-13 has been found to have potential applications in various fields of scientific research. In pharmacology, it has been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. In neuroscience, CB-13 has been studied for its effects on the endocannabinoid system and its potential use as a treatment for neurological disorders. In addition, CB-13 has been studied for its potential use as a tool in chemical biology research.

properties

CAS RN

6450-46-0

Product Name

N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide

Molecular Formula

C24H20ClN3O3S

Molecular Weight

466 g/mol

IUPAC Name

N-[[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-ethoxybenzamide

InChI

InChI=1S/C24H20ClN3O3S/c1-3-30-17-8-5-15(6-9-17)22(29)28-24(32)27-20-13-16(7-10-18(20)25)23-26-19-11-4-14(2)12-21(19)31-23/h4-13H,3H2,1-2H3,(H2,27,28,29,32)

InChI Key

JMXALNMGUZQCLC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.